1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide
Overview
Description
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide: is a heterocyclic compound with a unique spiro structure It is characterized by the presence of oxygen and sulfur atoms within its ring system, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide can be synthesized through several methods. One common approach involves the reaction of a suitable diol with a sulfur-containing reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the spiro ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the ring.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the interactions of sulfur-containing heterocycles with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile starting material for synthesizing biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The presence of oxygen and sulfur atoms within the ring system can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4,5]decane: This compound contains a nitrogen atom instead of sulfur, leading to different chemical properties and reactivity.
1,4-Dioxa-8-thiaspiro[4,5]decane:
Uniqueness: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is unique due to the presence of both oxygen and sulfur atoms within its spiro ring structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,4-dioxa-8λ4-thiaspiro[4.5]decane 8-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c8-11-5-1-7(2-6-11)9-3-4-10-7/h1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVGMCVYMNMOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC12OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65973-24-2 | |
Record name | 1,4-dioxa-8lambda4-thiaspiro[4.5]decan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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